苯甲醚-d8

概述

描述

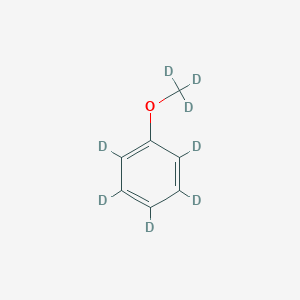

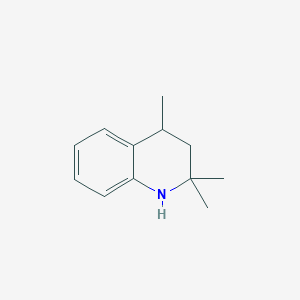

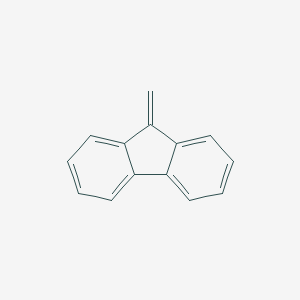

Anisole-d8, also known as Methoxybenzene-d8, is a labeled analogue of Anisole . It has a molecular formula of C6D5OCD3 and a molecular weight of 116.19 . Anisole is used in perfumery .

Molecular Structure Analysis

The molecular structure of Anisole-d8 is similar to that of Anisole, with the hydrogen atoms replaced by deuterium atoms . Detailed structural analysis or 3D molecular orbital images specific to Anisole-d8 were not found in the literature.

Chemical Reactions Analysis

Anisole, which serves as an important model compound for lignin, a major component of biomass tar, was studied in a laminar-flow reactor system of N2 gas at temperatures of 300–650 °C . The decomposition products were analyzed using a gas chromatograph with mass spectrometric and flame ionization detectors . Similar studies specific to Anisole-d8 were not found in the literature.

Physical And Chemical Properties Analysis

Anisole is a clear liquid at room temperature, exuding a pleasant, ether-like odor . It has a boiling point of 154°C and a melting point of -37°C . The physical and chemical properties of Anisole-d8 might be similar to those of Anisole, but with slight differences due to the presence of deuterium atoms.

科学研究应用

Drug and Compound Metabolism Studies

Specific Scientific Field

Application Summary

Anisole-d8 is a crucial tool in studying drug and compound metabolism. It helps researchers understand how drugs and compounds are metabolized in the body, which is vital for drug development and safety .

Methods of Application

While the exact methods can vary depending on the specific study, generally, Anisole-d8 is introduced into a biological system (like a cell culture or a lab animal), and its metabolites are tracked and analyzed over time .

Results or Outcomes

The results from these studies can help in the development of new drugs and compounds, as well as in understanding the function of proteins and biomolecules .

Fluorescent Tracer for Gas-Phase Imaging Diagnostics

Specific Scientific Field

Application Summary

Anisole is a promising candidate for use as a fluorescent tracer for gas-phase imaging diagnostics. Its high-fluorescence quantum yield (FQY) and its large Stokes shift lead to improved signal intensity (up to 100 times stronger) compared with the often used toluene .

Methods of Application

Fluorescence spectra and effective fluorescence lifetimes of gaseous anisole were investigated after picosecond laser excitation at 266 nm as a function of temperature (296–977 K) and bath gas composition (varying amounts of N2 and O2) at total pressures in the range of 1–10 bar .

Structure and Function of Proteins and Biomolecules

Specific Scientific Field

Biochemistry and Molecular Biology

Application Summary

Anisole-d8 is used in the study of the structure and function of proteins and biomolecules. It helps in understanding the complex interactions and mechanisms that govern biological systems .

Methods of Application

The exact methods can vary depending on the specific study. Generally, Anisole-d8 is introduced into a biological system, and its interactions with proteins and other biomolecules are tracked and analyzed over time .

Results or Outcomes

These studies can lead to a better understanding of biological systems, which can have implications in fields like drug development, disease treatment, and genetic engineering .

Fluorescence Tracer for Thermal Systems

Specific Scientific Field

Application Summary

Anisole is used as a fluorescent tracer for temperature measurements in fluid thermal systems, such as engines, combustion chambers, furnaces, and reactors .

Methods of Application

A fluorescence study is performed on various tracers and their configurations. The fluorescence properties of Anisole are used to acquire quantitative data for the control of fluid thermal systems .

Results or Outcomes

The use of Anisole as a fluorescent tracer can lead to high spatial and temporal resolution measurements. This can significantly improve the control and efficiency of various thermal systems .

Enzyme Kinetics Studies

Specific Scientific Field

Application Summary

Anisole-d8 is used in the study of enzyme kinetics. It helps in understanding the rates of enzymatic reactions and the factors that influence them .

Methods of Application

The exact methods can vary depending on the specific study. Generally, Anisole-d8 is introduced into a biological system, and its interactions with enzymes are tracked and analyzed over time .

Results or Outcomes

These studies can lead to a better understanding of enzymatic reactions, which can have implications in fields like drug development, disease treatment, and genetic engineering .

Development of Novel Drugs and Compounds

Specific Scientific Field

Application Summary

Anisole-d8 plays an essential role in facilitating the development of novel drugs and compounds. It is used in the early stages of drug development to test the efficacy and safety of new compounds .

Methods of Application

The exact methods can vary depending on the specific study. Generally, Anisole-d8 is introduced into a biological system, and its interactions with various biological targets are tracked and analyzed over time .

Results or Outcomes

These studies can lead to the development of new drugs and compounds, which can have significant implications in the treatment of various diseases .

安全和危害

Anisole-d8 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and may cause drowsiness or dizziness . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of fire, use CO2, dry chemical, or foam for extinction .

属性

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(trideuteriomethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOXTESZEPMUJZ-JGUCLWPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480548 | |

| Record name | Anisole-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anisole-d8 | |

CAS RN |

54887-54-6 | |

| Record name | Anisole-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54887-54-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B57487.png)

![Furo[3,2-c]pyridine-3-carboxamide](/img/structure/B57490.png)

![1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B57495.png)

![1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxamidine hydrochloride](/img/structure/B57497.png)